molecular formula C25H30N2O2 B2946403 (E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide CAS No. 477972-56-8

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide

Cat. No.: B2946403
CAS No.: 477972-56-8
M. Wt: 390.527
InChI Key: BTVIJBOOUJPBIX-UHFFFAOYSA-N
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Description

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by:

  • Benzyl group at the amide nitrogen.
  • Cyano group at the α-position of the enamide, acting as an electron-withdrawing moiety.
  • 4-Octoxyphenyl substituent, a para-substituted long alkoxy chain (C8H17O) on the phenyl ring.

The 4-octoxyphenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to shorter alkoxy or polar substituents .

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-2-3-4-5-6-10-17-29-24-15-13-21(14-16-24)18-23(19-26)25(28)27-20-22-11-8-7-9-12-22/h7-9,11-16,18H,2-6,10,17,20H2,1H3,(H,27,28)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVIJBOOUJPBIX-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, including antioxidant properties and effects on various biochemical pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of N-benzyl derivatives that have shown promise in medicinal chemistry. Its molecular formula is C21H24N2OC_{21}H_{24}N_2O, and it features a cyano group, which is often associated with biological activity due to its ability to participate in various chemical reactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study highlighted the effectiveness of related N-benzyl compounds as hydroxyl radical scavengers, outperforming Trolox, a standard antioxidant reference compound .

Table 1: Antioxidant Activity Comparison

CompoundHydroxyl Radical Scavenging Activity (%)
This compoundTBD
Trolox88
N-{2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethylidene}-2-methylpropan-2-amine oxide~100

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Scavenging : The cyano group can stabilize free radicals, thus preventing cellular damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .
  • Cell Signaling Modulation : These compounds may also influence cell signaling pathways related to oxidative stress and inflammation.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antioxidant Studies : A comparative analysis showed that certain derivatives exhibited up to 100% scavenging activity against hydroxyl radicals, indicating their potential use in preventing oxidative stress-related diseases .
  • Inflammation Models : In vitro studies demonstrated that these compounds could reduce inflammatory markers in cell cultures treated with pro-inflammatory agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent variations are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities Source
(E)-N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide (AG-1801) 4-NO₂ C₁₇H₁₃N₃O₃ 307.3 Bioactive against cell proliferation
(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide (AG 490) 3,4-(OH)₂ C₁₇H₁₄N₂O₃ 294.3 JAK/STAT3 inhibitor; antiproliferative
(2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide Pyridin-4-yl C₁₆H₁₃N₃O 263.3 Potential kinase inhibition
(E)-N-benzyl-3-(4-isobutylphenyl)prop-2-enamide 4-(CH₂CH(CH₃)₂) C₂₀H₂₃NO 293.4 Simplified structure; no cyano group
Target Compound: (E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide 4-O-C₈H₁₇ C₂₅H₂₈N₂O₂ 396.5* High lipophilicity; hypothesized antimicrobial activity N/A (Inferred)

* Calculated molecular weight based on structure.

Key Observations:

Substituent Impact on Lipophilicity: The 4-octoxyphenyl group (logP ~6.5 estimated) increases lipophilicity compared to nitro (logP ~2.5) or dihydroxy (logP ~1.8) substituents . This may enhance blood-brain barrier penetration but reduce solubility.

Biological Activity Trends: Antimicrobial Activity: Para-substituted compounds (e.g., 4-NO₂ in AG-1801) show higher activity than meta/ortho analogues . The target compound’s para-octoxy group aligns with this trend. Anti-inflammatory Effects: Ortho/meta substituents (e.g., dihalogenated phenyls) correlate with NF-κB inhibition . Antiproliferative Mechanisms: Cyano groups stabilize enamide conformations, enhancing interactions with kinases (e.g., JAK/STAT3 in AG 490) .

Case Studies from Literature

  • AG-1801 (4-NO₂ analogue): Demonstrated efficacy in cell proliferative diseases, likely due to nitro group’s electron-withdrawing effects enhancing target binding .
  • AG 490 (3,4-(OH)₂ analogue) : Acts as a JAK2 inhibitor, with hydroxyl groups facilitating hydrogen bonding to kinase active sites .
  • WP1066 (Bromopyridyl analogue) : Inhibits STAT3 phosphorylation, showing the importance of heterocyclic substituents in kinase selectivity .

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